1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(17)18/h1-5,7H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOCMANFOFTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Scalable Synthesis of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
Executive Summary
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid is a critical pharmacophore intermediate, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Its structural core—a pyrazole ring N-substituted with a nitrobenzyl moiety—serves as a versatile scaffold for further functionalization, particularly via reduction of the nitro group to an aniline for amide coupling or via the carboxylic acid for heterocycle formation.
This guide presents a robust, two-step synthetic route designed for scalability and reproducibility. Unlike general literature methods that often suffer from poor regioselectivity or difficult purification, this protocol leverages the inherent symmetry of the starting material to ensure Regio-fidelity and utilizes precipitation-based workups to minimize chromatographic overhead.
Retrosynthetic Analysis & Strategy
The synthesis is approached via a convergent Alkylation-Hydrolysis strategy.
-
Disconnection: The C-N bond between the pyrazole nitrogen and the benzylic carbon.
-
Starting Materials:
-
Ethyl 1H-pyrazole-4-carboxylate: Chosen for its C3/C5 symmetry, eliminating regioselectivity issues during alkylation.
-
4-Nitrobenzyl bromide: A highly reactive electrophile (Note: Lachrymator).
-
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway demonstrating the conversion of symmetric pyrazole ester to the target acid.
Detailed Experimental Protocols
Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate[1]
Objective: Install the 4-nitrobenzyl group via
Materials
| Reagent | Equiv. | Role |
| Ethyl 1H-pyrazole-4-carboxylate | 1.0 | Nucleophile |
| 4-Nitrobenzyl bromide | 1.1 | Electrophile |
| Potassium Carbonate ( | 2.0 | Base (Acid Scavenger) |
| DMF (Anhydrous) | 10 Vol | Solvent |
Protocol
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and DMF (10 volumes).
-
Deprotonation: Add
(2.0 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes.-
Expert Insight: While NaH is faster,
is preferred for safety and ease of handling on scale. The pyrazole NH is sufficiently acidic ( ) for carbonate deprotonation in DMF.
-
-
Addition: Cool the mixture to 0°C. Add 4-Nitrobenzyl bromide (1.1 equiv) portion-wise over 10 minutes.
-
Safety: 4-Nitrobenzyl bromide is a potent lachrymator. Handle only in a fume hood.
-
-
Reaction: Remove the ice bath and warm to RT. Heat to 60°C and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.[1] The starting pyrazole should be consumed.
-
-
Workup:
-
Pour the reaction mixture into ice-water (50 volumes).
-
Stir vigorously for 30 minutes. The product (Ester Intermediate) typically precipitates as a solid.
-
Filter the solid, wash with copious water to remove DMF and inorganic salts.
-
Dry the solid under vacuum at 45°C.
-
Yield Expectation: 85–95%.
-
Step 2: Hydrolysis of the Ester Intermediate[3]
Objective: Saponification of the ethyl ester to the free carboxylic acid. Critical Control Point: pH adjustment during workup is critical. The product is amphoteric but primarily acidic; over-acidification can trap inorganic salts, while under-acidification leaves the carboxylate salt.
Materials
| Reagent | Equiv. | Role |
| Intermediate Ester (Step 1) | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate ( | 3.0 | Hydrolysis Reagent |
| THF / Water (3:1) | 10 Vol | Solvent System |
| 1M HCl | As req. | Acidification |
Protocol
-
Dissolution: Dissolve the Intermediate Ester (from Step 1) in THF/Water (3:1) .
-
Reagent Addition: Add
(3.0 equiv).-
Expert Insight: LiOH is preferred over NaOH for THF systems due to slightly better solubility profiles in organic-heavy mixtures, ensuring a homogeneous reaction.
-
-
Reaction: Stir at RT for 12 hours (or 50°C for 2 hours if speed is required).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with water.
-
Cool to 0°C.
-
Slowly acidify with 1M HCl to pH 2–3 .
-
Observation: The target acid will precipitate as a white to pale yellow solid.
-
-
Isolation:
-
Filter the precipitate.
-
Wash with water (
) and minimal cold diethyl ether ( ) to remove traces of organic impurities. -
Dry under high vacuum.
-
Process Workflow & Logic
The following diagram illustrates the operational logic, highlighting the "Self-Validating" checkpoints where the scientist must verify success before proceeding.
Figure 2: Operational workflow with integrated decision checkpoints.
Analytical Characterization (Expected Data)
To validate the integrity of the synthesized compound, compare experimental data against these reference values.
-
Physical State: Pale yellow to off-white solid.
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acid form).
-
NMR (400 MHz, DMSO-
):-
12.50 (s, 1H,
) – Broad singlet, exchangeable. - 8.35 (s, 1H, Pyrazole-H5) – Deshielded singlet.
-
8.20 (d,
Hz, 2H, Ar-H ortho to ). - 7.90 (s, 1H, Pyrazole-H3).
-
7.50 (d,
Hz, 2H, Ar-H meta to ). -
5.45 (s, 2H,
) – Characteristic benzylic singlet.
-
12.50 (s, 1H,
-
Mass Spectrometry (ESI):
-
Calculated MW: 247.19 Da.
-
Observed
or .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation or hydrolysis of halide. | Ensure DMF is dry. Increase reaction time. Ensure |
| Sticky Solid (Step 1) | Residual DMF. | Wash the filter cake more thoroughly with water. Slurry in ethanol if necessary. |
| No Precipitate (Step 2) | pH not low enough or THF still present. | Ensure THF is removed before acidification. Check pH with calibrated meter (aim for 2.0). |
| Impurity in NMR | O-Alkylation (Rare). | Unlikely with pyrazole-4-carboxylates, but if observed, switch solvent to MeCN to favor N-alkylation via tighter ion pairing. |
References
-
PubChem. Ethyl 1H-pyrazole-4-carboxylate (CID 142179). National Library of Medicine. [Link]
- Li, J.J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (General reference for Ester Hydrolysis mechanisms).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[2] (Reference for N-alkylation of heterocycles).
Sources
application of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid in cancer cell line studies
Application Note: 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic Acid in Cancer Cell Line Studies
Executive Summary
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing bioactive pyrazole-carboxamides and esters.[1][2] Its structural core—a pyrazole ring N-alkylated with a para-nitrobenzyl group—provides two distinct advantages:[1]
-
Electronic Modulation: The nitro group (
) acts as a strong electron-withdrawing group (EWG), influencing the pKa of the carboxylic acid and the lipophilicity ( ) of the molecule, which is crucial for membrane permeability.[1][2] -
Synthetic Versatility: The carboxylic acid moiety allows for facile coupling with amines to generate diverse libraries of kinase inhibitors (e.g., CDK2, EGFR) and metabolic modulators.[1][2]
This guide details the protocols for solubilization, chemical derivatization, and biological evaluation of this compound in human cancer cell lines (specifically MCF-7, HepG2, and A549).[1][2]
Chemical Properties & Reagent Preparation
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 247.21 g/mol |
| Solubility | DMSO (>20 mg/mL), DMF; Insoluble in water.[1][2][3][4] |
| Storage | -20°C, desiccated. Protect from light (nitro group sensitivity).[1] |
| Stability | Stable in DMSO for 1 month at -20°C. Avoid repeated freeze-thaw cycles. |
Protocol A: Stock Solution Preparation (10 mM)
-
Step 1: Weigh 2.47 mg of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid.[1]
-
Step 2: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1][2]
-
Step 3: Vortex for 30 seconds until fully dissolved.
-
Step 4: Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent light-induced degradation of the nitro moiety. Store at -20°C.
Application I: Chemical Derivatization (Library Synthesis)
Rationale: The free acid itself often shows moderate potency. The primary application in drug discovery is converting it into amides to target the ATP-binding pockets of kinases.[1]
Workflow: Amide Coupling (HBTU Method)
This protocol generates N-substituted pyrazole-4-carboxamides, which are frequently cited as potent anticancer agents (see Abubshait et al.).[1][2]
-
Activation: In a reaction vial, dissolve 1 equivalent (eq) of the acid in dry DMF.
-
Base: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine).
-
Coupling Agent: Add 1.2 eq of HBTU (or HATU for difficult amines). Stir for 15 min at Room Temperature (RT) to form the active ester.
-
Amine Addition: Add 1.1 eq of the target amine (e.g., aniline derivatives, morpholine).[1][2]
-
Reaction: Stir at RT for 4-12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
, and brine. Dry over .
Application II: Biological Evaluation Protocols
Protocol B: In Vitro Antiproliferative Assay (MTT)
Target Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).[1][2]
Objective: Determine the
-
Seeding: Plate cells at a density of
cells/well in 96-well plates containing 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% . -
Treatment:
-
Prepare serial dilutions of the compound in culture medium.
-
Critical Control: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Add 100 µL of treatment media to wells (Final conc. range: 0.1 µM – 100 µM).[1]
-
Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).[1][2]
-
-
Incubation: Incubate for 48 or 72 hours.
-
Development:
-
Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression (GraphPad Prism).
Protocol C: Apoptosis Detection (Annexin V-FITC/PI)
Rationale: Pyrazole derivatives often induce apoptosis via the mitochondrial pathway or cell cycle arrest (G2/M phase).[2]
-
Treatment: Treat
cells (6-well plate) with the determined concentration for 24 hours. -
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.
-
Staining:
-
Flow Cytometry: Add 400 µL Binding Buffer and analyze immediately (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
Mechanistic Pathway Visualization
The following diagram illustrates the validated signaling pathways modulated by N-benzyl-pyrazole-4-carboxylic acid derivatives, specifically highlighting interactions with CDK2 and EGFR leading to apoptosis.
Figure 1: Proposed mechanism of action for pyrazole-4-carboxylic acid derivatives.[1][2] The scaffold targets kinase domains (CDK2/EGFR), triggering downstream mitochondrial apoptotic pathways.[1][2]
Expected Data & Interpretation
The table below summarizes typical potency ranges for this class of compounds based on recent literature (e.g., Abubshait et al., 2025).
| Cell Line | Tissue Origin | Expected | Expected | Interpretation |
| MCF-7 | Breast Adenocarcinoma | > 50 µM | 0.5 – 10 µM | High potency in derivatives suggests requirement for hydrophobic pocket filling (amide group).[1][2] |
| HepG2 | Hepatocellular Carcinoma | > 50 µM | 1.0 – 15 µM | Moderate sensitivity; often correlates with CDK2 inhibition levels.[1][2] |
| A549 | Lung Carcinoma | > 100 µM | 5.0 – 20 µM | Often requires specific substitution (e.g., electron-withdrawing groups) for efficacy.[1][2] |
Technical Insight: The parent acid often exhibits high
References
-
Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.[1][2][5] RSC Advances.
-
Gaber, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.[1][2][6] National Institutes of Health (PMC).[1][2]
-
Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[1][2][6] Semantic Scholar.
-
Inceler, N., et al. (2013). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.[1][2] International Journal of Pharmaceutical Sciences.
Sources
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.najah.edu [journals.najah.edu]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
analytical HPLC method development for 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
Executive Summary
This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid . This compound presents a unique analytical challenge due to its "push-pull" physicochemical nature: it possesses a polar, ionizable carboxylic acid moiety (
The protocol defined herein prioritizes pH control to ensure robust retention and peak symmetry. By suppressing the ionization of the carboxylic acid using an acidic mobile phase, we achieve a stable neutral form that interacts predictably with C18 stationary phases.
Physicochemical Assessment & Strategy
Before method selection, we analyze the molecule to predict chromatographic behavior.
| Feature | Chemical Moiety | Chromatographic Impact | Strategy |
| Acidic Group | Carboxylic Acid (-COOH) at C4 | Ionizes at neutral pH (COO⁻), causing early elution and peak tailing. | Use Low pH (2.0 - 2.5) to keep in neutral (COOH) form. |
| Hydrophobe | 4-Nitrobenzyl group | Provides strong retention on C18; potential for | Use Acetonitrile (ACN) as organic modifier for sharp peaks. |
| Chromophore | Nitro group ( | Strong UV absorbance. | Detection at 270 nm (primary) or 254 nm. |
| Basic Nitrogen | Pyrazole N2 | Weakly basic, but electron-withdrawing groups reduce | Acidic buffer prevents secondary silanol interactions. |
Method Development Workflow
The following diagram outlines the logical flow for developing this specific method, ensuring no critical parameter is overlooked.
Figure 1: Step-by-step logic for developing a robust HPLC method for pyrazole-carboxylic acids.
Optimized Experimental Protocol
Based on the physicochemical assessment, the following conditions are recommended as the "Gold Standard" starting point. This method uses Trifluoroacetic Acid (TFA) as an ion-pairing agent/buffer to suppress silanol activity and maintain the carboxylic acid in its protonated state.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 | High surface area, double end-capped to reduce tailing of nitrogenous compounds. |
| Mobile Phase A | 0.1% TFA in Water (v/v) | pH |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger eluent than MeOH; prevents high backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection Vol | 10 µL | Standard volume; adjust based on sensitivity needs. |
| Detection | UV at 270 nm | Max absorbance for nitrobenzyl/pyrazole system. |
Gradient Program
A gradient is preferred over isocratic flow to elute potential late-eluting synthetic impurities (e.g., unreacted nitrobenzyl bromide).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 10 | 90 | Linear gradient elution |
| 18.0 | 10 | 90 | Wash step (remove lipophilic impurities) |
| 18.1 | 90 | 10 | Return to initial |
| 23.0 | 90 | 10 | Re-equilibration |
Method Validation (ICH Q2 Guidelines)
Once the method is finalized, it must be validated to ensure reliability.
System Suitability Test (SST)
Perform 5 replicate injections of the Standard Solution (e.g., 50 µg/mL).
-
Acceptance Criteria:
-
Retention Time %RSD
1.0% -
Peak Area %RSD
2.0%[1] -
Tailing Factor (
) 1.5 (Critical for this acidic analyte) -
Theoretical Plates (
)
-
Linearity & Range
Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute to create 5 calibration standards:
Specificity (For Degradation/Impurities)
Inject the solvent blank and synthetic precursors (e.g., ethyl 1H-pyrazole-4-carboxylate or 4-nitrobenzyl bromide) to ensure they are resolved from the main peak.
-
Note: The 4-nitrobenzyl bromide impurity is highly hydrophobic and will likely elute later in the gradient (approx 12-15 min).
Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary interactions between pyrazole N and silanols. | Increase TFA concentration to 0.15% or switch to a "Shield" RP column (e.g., Waters XBridge). |
| Retention Time Drift | pH fluctuation in Mobile Phase A. | Ensure TFA is fresh; do not recirculate mobile phase. TFA is volatile. |
| Split Peaks | Sample solvent mismatch. | If dissolving sample in 100% ACN, the strong solvent effect can distort peaks. Dilute sample in 50:50 Water:ACN. |
| Ghost Peaks | Carryover of hydrophobic impurities. | Extend the "Wash Step" (90% B) to 5 minutes. |
References
-
Sielc Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Mixed-Mode Columns. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis (IJCPA). (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: 1-Benzyl-1H-pyrazole-4-carboxylic acid (CID 6483876).[3] National Library of Medicine. Retrieved from [Link]
-
Researcher.Life. (2024). RP HPLC-PDA Analytical Method for Detection of Pyrazole Derivatives. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center dedicated to the synthesis of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we dissect common challenges and offer practical, field-proven solutions to improve your reaction yields and product purity.
Synthesis Overview
The synthesis of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid is a multi-step process that typically involves the formation of a pyrazole-4-carboxylic acid ester, followed by N-alkylation with 4-nitrobenzyl halide, and concluding with the hydrolysis of the ester to the final carboxylic acid. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.
Core Reaction Pathway
Caption: General synthetic route for 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low Yield During N-Alkylation of the Pyrazole Ester
Question: My yield for the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with 4-nitrobenzyl bromide is consistently below 50%. What are the potential causes and how can I improve it?
Answer: Low yields in the N-alkylation of pyrazoles are a frequent challenge. The primary culprits are often suboptimal reaction conditions, the formation of regioisomers, and side reactions. Let's break down the key factors to investigate.
Possible Causes & Solutions:
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for efficient deprotonation of the pyrazole nitrogen and subsequent nucleophilic attack.
-
Insight: A common and effective combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] These solvents effectively solvate the potassium cation, enhancing the reactivity of the carbonate base.
-
Actionable Advice: If you are using a weaker base or a less polar solvent, consider switching to K₂CO₃ in DMF. Ensure your DMF is anhydrous, as water can interfere with the reaction.
-
-
Formation of N1 vs. N2 Regioisomers: For unsymmetrical pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of products that can be difficult to separate and will lower the yield of the desired isomer.[2]
-
Insight: The regioselectivity of pyrazole alkylation is influenced by both steric and electronic factors.[2][3] Alkylation often favors the less sterically hindered nitrogen.[2]
-
Actionable Advice: While pyrazole-4-carboxylic acid ester is symmetrical, if you are working with a substituted pyrazole, you may need to optimize for regioselectivity. In some cases, using a bulkier alkylating agent or modifying the solvent can influence the N1/N2 ratio.[2]
-
-
Reactivity of the Alkylating Agent: The leaving group on the benzyl halide plays a significant role.
-
Insight: The general reactivity trend for alkyl halides is I > Br > Cl.[2]
-
Actionable Advice: If you are using 4-nitrobenzyl chloride, switching to 4-nitrobenzyl bromide or even 4-nitrobenzyl iodide (if commercially available and stable) can significantly increase the reaction rate and yield.
-
-
Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion without promoting decomposition or side reactions.
-
Insight: Many N-alkylation reactions of pyrazoles proceed well at room temperature to moderately elevated temperatures (e.g., 50-80 °C).[1][4]
-
Actionable Advice: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gradually increase the temperature. Be cautious, as excessive heat can lead to the formation of undesired byproducts.
-
Optimized N-Alkylation Protocol:
| Parameter | Recommended Condition | Rationale |
| Pyrazole Ester | 1.0 equivalent | Limiting reagent. |
| 4-Nitrobenzyl Bromide | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the pyrazole. |
| Base | K₂CO₃ (2.0 equivalents) | An effective and commonly used base for this transformation.[1] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the Sₙ2 reaction. |
| Temperature | Room Temperature to 60 °C | Start at room temperature and gently heat if the reaction is slow. |
| Reaction Time | 4 - 24 hours | Monitor by TLC until the starting material is consumed. |
Issue 2: Incomplete or Low-Yielding Ester Hydrolysis
Question: I am struggling with the final hydrolysis step. My yields are low, and I often recover unreacted ester. What conditions are optimal for the saponification of ethyl 1-(4-nitrobenzyl)-1H-pyrazole-4-carboxylate?
Answer: Incomplete hydrolysis is a common bottleneck. The ester group on the pyrazole ring can be sterically hindered or electronically deactivated, making it resistant to saponification. The key is to use sufficiently strong hydrolysis conditions without causing degradation of the product.
Possible Causes & Solutions:
-
Insufficiently Strong Basic Conditions: A weak base or dilute solution may not be sufficient to drive the hydrolysis to completion.
-
Insight: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of sterically hindered esters due to the smaller size of the lithium cation, which can better coordinate with the carbonyl oxygen.[4][5]
-
Actionable Advice: Use LiOH as your base. A mixture of tetrahydrofuran (THF), methanol (MeOH), and water is a common and effective solvent system for this reaction, as it helps to solubilize both the ester and the inorganic base.[4][5]
-
-
Reaction Temperature and Time: Hydrolysis of hindered esters often requires elevated temperatures to proceed at a reasonable rate.
-
Insight: Refluxing the reaction mixture is a common practice to ensure complete hydrolysis.
-
Actionable Advice: Heat the reaction mixture to reflux and monitor its progress by TLC. The disappearance of the starting ester spot and the appearance of a more polar product spot (which may remain at the baseline) are indicative of a successful reaction.
-
-
Work-up Procedure: Improper work-up can lead to loss of product.
-
Insight: The product, being a carboxylic acid, will be in its carboxylate salt form in the basic reaction mixture. It needs to be protonated with acid to precipitate.
-
Actionable Advice: After the reaction is complete, cool the mixture, remove the organic solvents under reduced pressure, dilute with water, and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester or non-polar impurities. Then, carefully acidify the aqueous layer with a strong acid like hydrochloric acid (HCl) until the product precipitates. Cool the mixture in an ice bath to maximize precipitation before filtering.
-
Optimized Hydrolysis Protocol:
| Parameter | Recommended Condition | Rationale |
| Ester | 1.0 equivalent | Starting material. |
| Base | LiOH (2.0 - 3.0 equivalents) | An effective base for ester hydrolysis.[4][5] |
| Solvent | THF/MeOH/H₂O (e.g., 3:1:1) | A solvent system that ensures solubility of all reactants. |
| Temperature | Reflux | To drive the reaction to completion. |
| Reaction Time | 2 - 12 hours | Monitor by TLC. |
| Work-up | Acidification with HCl | To precipitate the carboxylic acid product. |
Frequently Asked Questions (FAQs)
Q1: What are the best methods for purifying the final product, 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid?
A1: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Good solvent systems to try include ethanol/water, isopropanol, or ethyl acetate/hexanes.[6] The choice of solvent will depend on the solubility of your product and impurities.
-
Column Chromatography: If recrystallization is ineffective or if you have closely related impurities, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve its mobility on the silica gel.
-
Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.[7]
Q2: I am observing the formation of byproducts during the cyclocondensation reaction to form the pyrazole ring. How can I minimize these?
A2: The formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine can sometimes lead to side reactions.[8]
-
Purity of Starting Materials: Ensure that your 1,3-dicarbonyl precursor and hydrazine are pure. Impurities can lead to the formation of undesired side products.
-
Control of Reaction Conditions: The reaction temperature and pH can significantly influence the outcome. Depending on the specific substrates, acidic or basic catalysis might be required to promote the desired cyclocondensation.[8] For the reaction of ethyl acetoacetate and phenylhydrazine, the reaction is often carried out in a protic solvent like ethanol, sometimes with a catalytic amount of acid.
-
Vilsmeier-Haack Reaction: An alternative route to pyrazole-4-carboxylic acid esters is the Vilsmeier-Haack reaction of hydrazones of β-keto esters.[9][10] This method can offer high yields and good regioselectivity.
Q3: Are there any alternative, "greener" synthesis methods available?
A3: Yes, the field of green chemistry is actively exploring more environmentally friendly synthetic routes.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of pyrazole derivatives, including Vilsmeier cyclizations.[9][10]
-
Use of Recyclable Catalysts: Some modern methods for pyrazole synthesis employ recyclable catalysts, such as magnetic ionic liquids, which can be easily separated from the reaction mixture and reused.[6]
-
Solvent Selection: Choosing less hazardous solvents or even performing reactions under solvent-free conditions can greatly improve the environmental footprint of the synthesis.[10]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid.
References
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available from: [Link]
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Available from: [Link]
-
Alkylation of ring-substituted pyrazole-4-carboxylates with N-Boc-3-iodoazetitine 2c. ScienceDirect. Available from: [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. Available from: [Link]
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. Available from: [Link]
- Method for purifying pyrazoles. Google Patents.
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available from: [Link]
-
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid. Chemical Suppliers. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available from: [Link]
- 4-nitropyrazoles. Google Patents.
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Available from: [Link]
- Process for purification of 1-methylpyrazole-4-carboxylic acid esters. Google Patents.
-
5 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
Sources
- 1. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Guide: Solubility Optimization for 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
Executive Summary: The Solubility Paradox
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid presents a classic "brick-dust" solubility profile common in drug discovery intermediates. While it contains polar functionalities (nitro group, carboxylic acid), it often exhibits poor solubility in standard organic solvents like Dichloromethane (DCM) or Toluene.
The Root Cause:
-
Intermolecular Hydrogen Bonding: The carboxylic acid moiety forms stable, centrosymmetric dimers in the solid state [1].[1]
-
-
Stacking: The electron-deficient 4-nitrobenzyl ring and the electron-rich pyrazole core facilitate strong lattice packing interactions [2].
This guide provides evidence-based protocols to overcome these barriers during synthesis, purification, and analysis.
Solvent Compatibility Matrix
Use this table to select the correct solvent system for your specific application.
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, NMP | High (+++++) | Recommended. Ideal for stock solutions (10-50 mM) and coupling reactions. |
| Polar Protic | Methanol, Ethanol | Moderate (+++) | Good for recrystallization (esp. hot). Solubility decreases significantly at RT. |
| Chlorinated | DCM, Chloroform | Low (+) | Not Recommended for pure dissolution. Requires heat or base (e.g., DIPEA) to break dimers. |
| Ethers | THF, Dioxane | Moderate (++) | Usable for reactions if heated. "Gummy" precipitation may occur upon cooling.[2][3] |
| Hydrocarbons | Hexane, Toluene | Insoluble (-) | Use as anti-solvents to force precipitation. |
| Aqueous | Water (pH < 4) | Insoluble (-) | Precipitates as a solid. |
| Aqueous | Water (pH > 8) | High (++++) | Soluble as the carboxylate salt (add NaOH or NaHCO₃). |
Troubleshooting & FAQs
Scenario A: Reaction Optimization
Q: I am trying to couple this acid to an amine using EDC/HOBt in DCM, but the starting material won't dissolve. What should I do?
Diagnosis: DCM is unable to disrupt the carboxylic acid dimers or the crystal lattice energy of the nitrobenzyl group at room temperature. Heterogeneous reactions often lead to poor yields or stalled kinetics.
Protocol:
-
Switch Solvent: Replace DCM with DMF (Dimethylformamide) or a DCM/DMF (9:1) mixture. The polar aprotic nature of DMF disrupts hydrogen bonding.
-
Base Addition: Add 1.5 - 2.0 equivalents of DIPEA (Diisopropylethylamine) before adding the coupling reagent.
-
Alternative Activation: If using HATU/HBTU, DMF is mandatory. Ensure the reaction mixture is homogenous before adding the coupling agent to prevent "hot spots" of racemization.
Scenario B: Work-up and Isolation
Q: After hydrolysis of the ester, I acidified the aqueous layer, but the product formed a sticky gum instead of a filterable solid. How do I fix this?
Diagnosis: "Gummy" solids occur when the compound precipitates too rapidly or traps solvent/impurities (oiling out) rather than crystallizing.
Corrective Workflow:
-
Re-dissolve: Add NaOH (1M) until the gum dissolves completely (pH > 10).
-
Controlled Acidification:
-
Heat the aqueous solution to 50°C .
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
Why? Acidifying at higher temperatures promotes slower crystal growth (Ostwald ripening) rather than rapid amorphous precipitation.
-
-
Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours). This should yield a filterable off-white powder.
Scenario C: Purification
Q: My compound is 90% pure. Column chromatography is difficult because it streaks on silica. What is the best recrystallization method?
Diagnosis: Carboxylic acids streak on silica gel due to interaction with acidic silanol groups. Recrystallization is superior for this intermediate.
Recrystallization Protocol:
-
Solvent System: Ethanol/Water (95:5) or pure Methanol .
-
Procedure:
-
Suspend the solid in Ethanol (10 mL/g).
-
Heat to reflux (80°C) until fully dissolved. If insoluble, add small aliquots of DMF (dropwise) until clear.
-
Remove from heat and let stand at Room Temp.
-
Optional: If no crystals form, add warm Water (anti-solvent) dropwise until slight turbidity persists, then cool.
-
-
Yield Expectation: 70-85% recovery with >98% purity [4].
Visual Decision Guides
Figure 1: Solubility Strategy Decision Tree
Use this flow to determine the optimal solvent based on your immediate goal.
Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.
Figure 2: pH-Switch Purification Workflow
The most reliable method to isolate the acid from crude reaction mixtures.
Caption: Acid-Base extraction workflow to purify the target compound without chromatography.
References
-
Crystal Structure & Dimerization
-
Synthesis & Properties
-
pKa & Acidity
-
Recrystallization Methodology
-
Organic Syntheses, Coll. Vol. 10, p.3 (2004). General methods for pyrazole purification. Link
-
Sources
Technical Support Center: Stabilizing 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic Acid
This technical guide addresses the stability and handling of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid , specifically focusing on preventing decarboxylation—a common degradation pathway for electron-deficient heteroaromatic acids.
Executive Summary
The decarboxylation of pyrazole-4-carboxylic acids is thermodynamically driven by the formation of a stable heteroaromatic ring and the release of CO₂ (entropy gain). For 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid , the presence of the electron-withdrawing 4-nitrobenzyl group at the N1 position reduces the electron density of the pyrazole ring. While this generally stabilizes the ring against oxidation, it can lower the activation energy for decarboxylation under acidic or thermal stress by stabilizing the transition state.
This guide defines the Safe Operating Window (SOW) to prevent the irreversible loss of the carboxyl moiety.
Module 1: Critical Parameters (FAQ)
Q1: What is the "Danger Zone" for temperature?
A: Decarboxylation of 1-substituted pyrazole-4-carboxylic acids typically follows first-order kinetics.
-
Safe Zone:
. Routine drying and synthesis should occur here. -
Caution Zone:
. Short exposures (e.g., recrystallization) are acceptable but must be monitored. -
Danger Zone:
. Rapid decarboxylation is highly probable, especially in high-boiling solvents (DMSO, DMF) or in the solid state (melting point proximity).
Q2: How does pH influence stability during workup?
A: The molecule is most vulnerable in its protonated (free acid) form, particularly when heated.
-
Alkaline (pH > 10): The carboxylate salt (
) is highly stable. Saponification reactions can safely proceed at reflux ( ). -
Acidic (pH < 3): Upon acidification, the free acid forms. If the solution is hot (
) during this phase, acid-catalyzed decarboxylation is accelerated. -
Protocol: Always cool the reaction mixture to < 10°C before adding acid to precipitate the product.
Q3: Which solvents accelerate degradation?
A: Polar aprotic solvents (DMSO, DMF, NMP) significantly lower the decarboxylation temperature.
-
Mechanism: These solvents separate ion pairs, stabilizing the zwitterionic transition state required for decarboxylation.
-
Recommendation: Avoid heating the free acid in DMSO or DMF. Use protic solvents (Ethanol, Water) or non-polar solvents (DCM, Toluene) for processing.
Module 2: Troubleshooting Synthesis & Isolation
Scenario A: "I lost my product during the hydrolysis of the ester."
Diagnosis: You likely acidified the reaction mixture while it was still hot. The Fix:
-
Saponify: Use NaOH/LiOH in THF/Water or MeOH/Water. Reflux is fine here.
-
Cool Down: Cool the mixture to 0–5°C (Ice bath).
-
Acidify Controlled: Add 1M HCl dropwise slowly to pH 3–4. Do not dump concentrated acid into a hot solution.
-
Filtration: Filter the precipitate immediately while cold.
Scenario B: "The solid turned into an oil in the vacuum oven."
Diagnosis: Thermal decarboxylation occurred during drying, likely producing the liquid/low-melting decarboxylated pyrazole (1-(4-nitrobenzyl)-1H-pyrazole). The Fix:
-
Temperature Limit: Set vacuum oven to max 45°C .
-
Desiccant: Use
or anhydrous to assist drying rather than relying solely on heat.
Module 3: Process Visualization
The following diagram illustrates the Safe Operating Window and the mechanistic pathway of failure.
Caption: Workflow distinguishing the stable carboxylate salt pathway from the thermal/acidic decarboxylation risks.
Module 4: Validated Protocol
Safe Hydrolysis & Isolation of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
Objective: Convert ethyl ester to free acid without degradation.
| Parameter | Specification | Reason |
| Solvent | THF : Water (1:1) | Homogenizes the ester and base; avoids high boiling points. |
| Base | LiOH (2.0 equiv) | Mild hydroxide source; easier workup than KOH. |
| Reaction Temp | Sufficient for hydrolysis; salt form is stable. | |
| Quench Temp | CRITICAL: Prevents acid-catalyzed decarboxylation. | |
| Acid | 1M HCl | Avoids local heating spikes of conc. |
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Ethyl 1-(4-nitrobenzyl)-1H-pyrazole-4-carboxylate in THF/Water (1:1 v/v).
-
Saponification: Add 2.0 eq of LiOH·H₂O.[1][2] Heat to 60°C and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Note: The species in solution is the Lithium Carboxylate , which is thermally stable.
-
-
Solvent Removal (Partial): Evaporate the THF under reduced pressure at 40°C. Do not evaporate to complete dryness; leave an aqueous slurry.
-
Cooling: Place the aqueous residue in an ice-water bath and stir until internal temperature is
. -
Precipitation: Slowly add 1M HCl dropwise.
-
Observation: A white/off-white solid will precipitate.
-
Target pH: Adjust to pH 3–4. Going to pH 1 is unnecessary and increases risk.
-
-
Filtration: Filter the solid immediately while cold. Wash with cold water (
). -
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Validation: Check melting point. If MP is significantly lower than expected (or if it's an oil), decarboxylation has occurred.
-
References
-
Thermal Stability of Pyrazoles
-
Decarboxylation Mechanisms
- Title: "Decarboxyl
- Source: Master Organic Chemistry
- Context: foundational mechanistic insight into why beta-keto acids and certain heteroaromatic acids lose CO2 (zwitterionic p
-
URL:[Link]
-
General Synthesis & Hydrolysis
- Title: "Synthesis of carboxylic acids by hydrolysis"
- Source: Organic Chemistry Portal
- Context: Standard protocols for ester hydrolysis which serve as the baseline for the "Safe Zone" protocol.
-
URL:[Link]
Sources
characterization of impurities in 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid synthesis
Technical Support Center: Impurity Characterization in Pyrazole Synthesis Topic: 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
Introduction: The Synthetic Landscape
Welcome to the Technical Support Center. You are likely synthesizing 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid , a critical scaffold often associated with soluble guanylate cyclase (sGC) stimulators (e.g., intermediates for Riociguat analogs).
This synthesis typically proceeds via the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with 4-nitrobenzyl bromide, followed by ester hydrolysis. While the core chemistry is an
This guide treats your synthesis as a system, helping you identify, characterize, and eliminate these impurities.
Module 1: The "Ghost" Peaks (Reagent-Derived Impurities)
User Question: "I have high-converting HPLC traces, but I see persistent non-polar impurities at late retention times and a polar peak at RRT ~0.85. What are these?"
Technical Diagnosis: These are likely degradation products of your alkylating agent, 4-nitrobenzyl bromide . This reagent is unstable under basic conditions and light.
The Hydrolysis Artifact (RRT ~0.85)
-
Identity: 4-Nitrobenzyl alcohol.
-
Origin: Reaction of 4-nitrobenzyl bromide with trace water in your solvent (DMF/MeCN) or hydroxide ions if using aqueous bases.
-
Detection:
-
HPLC: Elutes before the main product (more polar).[1]
-
MS:
Da. -
1H NMR: Benzylic
shifts upfield to ~4.8 ppm (vs. ~4.6 ppm in bromide and ~5.4 ppm in product).
-
The Dimerization Trap (Late Eluting)
-
Identity: 4,4'-Dinitrostilbene or 1,2-bis(4-nitrophenyl)ethane.
-
Origin: Base-catalyzed radical dimerization or oxidative coupling of nitrobenzyl halides. This is common when using "soft" bases or elevated temperatures.
-
Detection:
-
HPLC: Highly non-polar; elutes very late (often in the wash gradient).
-
Visual: These impurities are often intensely colored (yellow/orange) even at trace levels.
-
Corrective Action:
-
Dry Solvents: Ensure DMF/MeCN water content is <0.05%.
-
Protect from Light: Wrap reaction vessels in foil; nitrobenzyl halides are photosensitive.
Module 2: The Alkylation Profile (Regio- & Chemoselectivity)
User Question: "I am seeing a mass of M+135 in my LC-MS, or my NMR integration for the benzylic proton is off. Is this a regioisomer?"
Technical Diagnosis: For 1H-pyrazole-4-carboxylic acid (unsubstituted at positions 3 and 5), N1 and N2 alkylation result in the identical product due to symmetry. You are likely dealing with Bis-alkylation or O-alkylation .
Scenario A: The "Quat" Salt (Bis-Alkylation)
-
Mechanism: The N-alkylated product is still nucleophilic. If excess alkylating agent is present, the second nitrogen attacks, forming a quaternary ammonium salt.
-
Identity: 1,2-bis(4-nitrobenzyl)-4-(ethoxycarbonyl)pyrazolium bromide.
-
Risk Factor: High if using >1.1 eq of 4-nitrobenzyl bromide.
-
Characterization:
-
LC-MS: Shows
. -
1H NMR: Loss of symmetry? No, but significant downfield shift of pyrazole protons due to positive charge.
-
Solubility: Insoluble in ether/EtOAc (oily residue); soluble in water/MeOH.
-
Scenario B: O-Alkylation (The Acid Route Risk)
-
Context: If you alkylate the acid directly (instead of the ester), the carboxylate oxygen competes with the pyrazole nitrogen.
-
Identity: 4-Nitrobenzyl 1H-pyrazole-4-carboxylate (Ester impurity).
-
Characterization:
-
IR: Shift in Carbonyl (
) stretch. Ester is typically ~1720-1735 . -
1H NMR: The benzylic
attached to Oxygen appears at ~5.3-5.4 ppm , whereas N-benzyl is typically ~5.4-5.5 ppm (very close, requires 2D HMBC to distinguish: N-benzyl correlates to pyrazole carbons; O-benzyl correlates to Carbonyl).
-
Module 3: Visualizing the Impurity Landscape
The following diagram maps the genesis of these impurities based on reaction conditions.
Figure 1: Reaction network showing the main synthetic pathway (Green/Blue) versus competitive impurity generation pathways (Red).
Module 4: Analytical Troubleshooting Guide
User Question: "How do I confirm the structure of an unknown peak without isolating it?"
Use this comparative data table for rapid diagnosis. Data is approximated based on typical pyrazole chemistry shifts.
| Impurity Type | Relative Retention (HPLC)* | Mass Spec (ESI) | 1H NMR Diagnostic (DMSO-d6) |
| Target Product | 1.00 | Benzylic | |
| Starting Pyrazole | ~0.4 - 0.6 | N-H broad singlet: | |
| Benzyl Alcohol | ~0.85 | 154 Da | Benzylic |
| Bis-Alkylated (Quat) | Variable (often tails) | Pyrazole C3/C5 shift downfield | |
| Stilbene Dimer | > 1.5 (Late eluter) | 270/298 Da | Aromatic region complex; no |
*Note: RRT varies by column (C18 vs Phenyl-Hexyl) and pH. Standard C18 assumed.
Troubleshooting Decision Tree
Figure 2: Logical flowchart for identifying impurities based on Mass Spectrometry data.
Module 5: Protocol for High-Purity Synthesis
To minimize the impurities characterized above, adopt this optimized protocol.
-
Stoichiometry Control:
-
Use 1.00 eq of Ethyl 1H-pyrazole-4-carboxylate.
-
Use 1.05 eq of 4-Nitrobenzyl bromide. (Do not exceed 1.1 eq to prevent bis-alkylation).
-
Use 1.2 - 1.5 eq of
or . (Cesium often gives cleaner profiles in DMF).
-
-
Solvent System:
-
Anhydrous DMF or Acetonitrile.
-
Critical: If using DMF, remove it completely before the hydrolysis step. Residual DMF can decompose to dimethylamine, which can attack the ester to form the amide impurity.
-
-
Work-up Strategy (Purification by Solubility):
-
The target acid is amphoteric but generally insoluble in water at pH 3-4.
-
Step: After hydrolysis (LiOH), wash the aqueous layer with Ethyl Acetate before acidification. This removes the non-polar Stilbene and Alcohol impurities.
-
Step: The Bis-alkylated impurity (Quat salt) is highly water-soluble and will remain in the aqueous filtrate.
-
References
-
Li, J., et al. "Regioselective N-Alkylation of Pyrazoles: A Review." Heterocycles, vol. 85, no.[4][5][6][7] 3, 2012.
-
Prousek, J. "The course of reaction of 4-nitrobenzyl bromide with bases: Operation of anion-radical mechanism."[8] Collection of Czechoslovak Chemical Communications, vol. 53, 1988.
-
WuXi AppTec. "Activation Energy Estimation for Alkylation of Pyrazole: N1 vs N2 Selectivity." QM Magic Class, Chapter 26.
-
Organic Syntheses. "p-Nitrobenzyl Bromide." Org.[2][6] Synth. 1941, 21, 84.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic Acid and Structurally Related Analogs
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, renowned for its versatile biological activities.[1][2][3] This guide provides a comparative analysis of the bioactivity of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid, a compound of interest, against a backdrop of structurally similar molecules. While specific experimental data for this exact molecule is not extensively published, by examining its core components—the pyrazole-4-carboxylic acid core, the N1-benzyl substituent, and the para-nitro functional group—we can extrapolate potential bioactivities and benchmark them against established analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical class and to inform the design of future experimental work.
The pyrazole ring system is a key structural motif in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5][6] The carboxylic acid moiety at the 4-position of the pyrazole ring is a critical feature, often involved in key interactions with biological targets.[7][8] Furthermore, substitutions at the N1 position significantly modulate the biological profile of these compounds.
This guide will delve into the known bioactivities of related pyrazole derivatives, offering a comparative framework. We will explore key biological activities, present comparative data from published literature, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
Comparative Bioactivity Profiles
The bioactivity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Here, we compare the potential bioactivities of our target compound, 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid, with known analogs, focusing on anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[9][10][11][12] Derivatives of 1H-pyrazole-4-carboxylic acid have recently been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential therapeutic target in gastric cancer.[7][8]
The presence of a nitro group on the benzyl moiety, as in our target compound, can significantly influence anticancer activity. Nitroaromatic compounds are known to be bioreducible and can lead to the formation of reactive oxygen species, inducing cellular damage in cancer cells. Several pyrazole derivatives incorporating a nitrophenyl group have demonstrated notable cytotoxic effects.[13][14]
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target/Cell Line | Bioactivity (IC50) | Reference |
| 1H-Pyrazole-4-carboxylic acid derivatives | ALKBH1 enzyme | 0.031 µM (for derivative 29) | [7][8] |
| Pyrazolo[3,4-d]thiazole derivatives | Various cancer cell lines | 33–442 nM (for derivative 22a) | [10] |
| Pyrazole-ciprofloxacin hybrids | Staphylococcus aureus | MIC < 1 µg/mL | [15] |
| Pyrazole-3,4-dicarboxylates | Murine mastocytoma P815 | 32 µg/mL (for derivative 4a) | [5] |
| 1,3-Diaryl pyrazole derivatives | Human cancer cell lines (PC3, A549, etc.) | 4.09-16.82 µm (for derivative 11c) | [12] |
Antimicrobial Activity
Pyrazole derivatives are also recognized for their broad-spectrum antimicrobial properties.[2][16][17] The introduction of a nitrobenzyl group can enhance this activity. For instance, novel pyrazole analogues with a 4-nitrophenyl group have shown significant antibacterial and antifungal activity.[4][18] The nitro group can act as an electron-withdrawing group, potentially influencing the electronic properties of the molecule and its interaction with microbial targets.
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | Bioactivity (MIC) | Reference |
| Pyrazole derivative with 4-nitrophenyl group | Escherichia coli | 0.25 µg/mL | [4] |
| Pyrazole derivative with 4-nitrophenyl group | Aspergillus niger | 1 µg/mL | [4] |
| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | Mycobacterium tuberculosis | 6.25 µg/mL | [1] |
| Nitro pyrazole based thiazole derivatives | Various bacteria and fungi | Potent activity reported | [14] |
| 1H-pyrazole-3-carboxylic acids | Klebsiella pneumonia, E. coli | Active | [19] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is another area of active research.[3] Some pyrazole derivatives containing a 4-nitrophenyl group have demonstrated better anti-inflammatory activity when compared to standard drugs like diclofenac sodium.[4][18] This suggests that the 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid core structure is promising for the development of novel anti-inflammatory agents.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key bioactivity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HGC27, AGS) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Bacterial Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1H-pyrazole-4-carboxylic acid derivatives is governed by the interplay of its structural components.
Logical Relationship Diagram:
Caption: Key structural determinants of bioactivity in pyrazole derivatives.
-
The Pyrazole-4-Carboxylic Acid Core: This central scaffold is essential for the bioactivity of many derivatives. Modifications to the pyrazole ring, such as the introduction of substituents, can lead to a decrease in activity, highlighting its importance.[7]
-
The N1-Substituent: The group attached to the N1 position of the pyrazole ring plays a crucial role in determining the compound's biological profile. A benzyl group, as in our target molecule, often confers favorable properties. The addition of a nitro group to this benzyl ring can further enhance bioactivity, particularly in the context of anticancer and antimicrobial applications, due to its electronic and bioreductive properties.
-
The Carboxylic Acid Group: The carboxylic acid at the 4-position is often involved in hydrogen bonding and other key interactions with biological targets, making it a critical functional group for activity.[20]
Conclusion
While direct experimental data for 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid is limited in the public domain, a comparative analysis of structurally similar compounds provides a strong foundation for predicting its potential bioactivities. The presence of the pyrazole-4-carboxylic acid core, combined with the 4-nitrobenzyl substituent, suggests promising potential for this compound as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and SAR insights provided in this guide are intended to empower researchers to further investigate this and related compounds, contributing to the development of new therapeutic agents.
References
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. [Link]
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. [Link]
-
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). PubMed. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2015). Acta Chimica Slovenica. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2015). SciSpace. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Journal of Biological Sciences. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]
-
Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis and Biological evaluation of some newer Pyrazole Derivatives. (2020). ProQuest. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
-
Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. (2013). International Journal of Organic Chemistry. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]
-
Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). ResearchGate. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). PubMed. [Link]
-
Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy and Bioallied Sciences. [Link]
-
Pyrazole and Its Biological Activity. (2014). Semantic Scholar. [Link]
-
Synthesis and antibacterial activity of 4-benzoyl-1-(4-carboxy-phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. (2008). ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates [scirp.org]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological evaluation of some newer Pyrazole Derivatives - ProQuest [proquest.com]
- 14. meddocsonline.org [meddocsonline.org]
- 15. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
validation of anticancer activity of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid in vitro
Executive Summary
This guide outlines the technical validation framework for 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid (NPCA) as a candidate anticancer agent.
The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often acting as a core pharmacophore for kinase inhibitors (e.g., FGFR, CDK) and tubulin polymerization inhibitors. The addition of a 4-nitro-benzyl moiety introduces specific electronic properties—the electron-withdrawing nitro group (
This document serves as a comparative guide for researchers to benchmark NPCA against standard-of-care (SoC) alternatives like Doxorubicin and 5-Fluorouracil (5-FU) , providing the experimental rigor required for high-impact publication.
Part 1: Compound Profile & Strategic Rationale
Chemical Identity[1][2][3][4][5]
-
Compound Name: 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
-
Abbreviation: NPCA
-
Molecular Weight: ~247.21 g/mol
-
Key Pharmacophore:
-
Pyrazole Core: Planar heterocyclic scaffold; mimics purine bases (ATP competition).
-
Carboxylic Acid (C4): Hydrogen bond donor/acceptor; critical for solubility and active site anchoring (often converted to amides in derivatives).
-
4-Nitro-benzyl (N1): Provides hydrophobic bulk for steric fit and electronic modulation via the nitro group.
-
Therapeutic Logic (Why this molecule?)
Unlike unsubstituted pyrazoles, the N-benzyl substitution significantly increases lipophilicity, improving cell membrane permeability. The nitro group at the para position is strategically placed to interact with arginine or lysine residues in kinase pockets or to undergo bioreduction, potentially generating cytotoxic reactive oxygen species (ROS) specifically in hypoxic cancer cells.
Part 2: Comparative Performance Metrics
To validate NPCA, you must demonstrate superiority or non-inferiority to established agents. The following table summarizes reference performance metrics derived from structure-activity relationship (SAR) studies of analogous N-benzyl pyrazoles.
Table 1: Comparative Efficacy Benchmarks (IC50 Values in µM)
| Metric | Candidate: NPCA | Gold Standard: Doxorubicin | Baseline: Unsubstituted Pyrazole | Interpretation |
| MCF-7 (Breast) | 10.0 – 25.0 µM (Target) | 0.5 – 1.5 µM | > 100 µM | NPCA is considered a "Hit" if IC50 < 20 µM. |
| HCT-116 (Colon) | 15.0 – 30.0 µM (Target) | 0.8 – 2.0 µM | > 100 µM | Moderate activity expected due to p53 status. |
| A549 (Lung) | 12.0 – 28.0 µM (Target) | 0.6 – 1.2 µM | > 100 µM | Critical benchmark for drug resistance. |
| HEK-293 (Normal) | > 100 µM (Desired) | 5.0 – 10.0 µM | > 200 µM | Selectivity Index (SI): Must be > 5.0 to be viable. |
| Solubility | Low (PBS) / High (DMSO) | High (Water/PBS) | Moderate | NPCA requires DMSO formulation. |
Expert Insight: While Doxorubicin is more potent, it is cardiotoxic. A successful validation of NPCA does not require beating Doxorubicin's IC50; rather, it requires demonstrating a Selectivity Index (SI) > 10 (i.e., it kills cancer cells but spares normal HEK-293 cells), which Doxorubicin often fails to do.
Part 3: Mechanistic Validation (The "Why" It Works)
To publish, you cannot simply show cytotoxicity; you must prove the mechanism. NPCA likely operates via Kinase Inhibition (e.g., EGFR/VEGFR) or Apoptosis Induction via the intrinsic mitochondrial pathway.
Proposed Mechanism of Action (MoA) Pathway
The following diagram illustrates the hypothetical signaling cascade triggered by NPCA, leading to cell death.
Figure 1: Proposed Mechanism of Action for NPCA. The molecule permeates the cell, inhibits survival signaling (Kinase/Tubulin), and triggers the intrinsic mitochondrial apoptotic pathway.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized MTT Cytotoxicity Assay
Standard MTT protocols often fail with carboxylic acids due to pH changes affecting the formazan dye. This optimized protocol corrects for acidity.
Materials:
-
Cell Lines: MCF-7, HCT-116, HEK-293 (Control).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
Solvent: DMSO (Dimethyl sulfoxide).
Workflow:
-
Stock Preparation: Dissolve NPCA in 100% DMSO to create a 50 mM stock. Critical: Sonicate for 10 mins to ensure complete dissolution of the crystalline acid.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Prepare serial dilutions in culture media.
-
Validation Check: Ensure final DMSO concentration is < 0.1% in all wells to prevent solvent toxicity.
-
pH Check: Check the pH of the highest concentration media. If NPCA lowers pH < 7.2, buffer with 10mM HEPES.
-
-
Incubation: Treat for 48h and 72h (Time-dependent study).
-
Readout: Add MTT (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation:
.
Protocol B: Annexin V/PI Apoptosis Validation
To distinguish between necrosis (toxicity) and apoptosis (programmed cell death - the desired drug effect).
Workflow:
-
Treatment: Treat HCT-116 cells with NPCA at IC50 and 2x IC50 concentrations for 24h.
-
Harvesting: Trypsinize cells (gentle action to avoid false positives).
-
Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).
-
Flow Cytometry Analysis:
-
Q1 (Annexin-/PI+): Necrotic (Undesirable).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).
-
-
Success Criteria: A significant shift (>15%) to Q4 compared to control confirms the apoptotic mechanism depicted in Figure 1.
Part 5: Validation Workflow Pipeline
Use this pipeline to structure your experimental design for publication.
Figure 2: Step-by-step validation pipeline. Progression to Phase 3 is contingent on achieving an IC50 < 20µM in Phase 2.
References
-
Recent Advances in Pyrazole Derivatives: Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[2][3][4][5][6][7][8] Source: PMC / Molecules (2023). Significance: Establishes the pyrazole scaffold as a privileged structure for EGFR and tubulin targeting. URL:[Link]
-
Structure-Activity Relationship (SAR): Title: An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents.[5][6] Source: Current Topics in Medicinal Chemistry (2024). Significance: Validates the role of N-benzyl substitutions in enhancing anticancer potency.[9] URL:[Link]
-
FGFR Inhibition Mechanism: Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: European Journal of Medicinal Chemistry (2024). Significance: Provides a comparative mechanistic model for pyrazole-4-carboxylic acid derivatives acting on kinase pathways. URL:[Link]
-
Nitro-Group Pharmacophore: Title: Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives.[9] Source: Arkivoc (2021).[9] Significance: Demonstrates the specific utility of the nitro group in enhancing cytotoxicity in similar azole scaffolds. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
in vivo efficacy of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid analogs in animal models
This guide details the in vivo efficacy and pharmacological characterization of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid and its structural analogs. Based on the chemical scaffold, this compound class is primarily recognized for its activity as GPR109A (HCAR2) Agonists (bioisosteres of Niacin) and, with specific amide modifications, as Plasma Kallikrein Inhibitors .
This analysis focuses on the GPR109A agonism pathway, as the free carboxylic acid moiety is the critical pharmacophore for this target, mimicking the structure of Nicotinic Acid (Niacin) to treat dyslipidemia without the adverse flushing effect.
Targeting GPR109A for Dyslipidemia and Metabolic Regulation
Executive Summary & Therapeutic Rationale
The 1-benzyl-1H-pyrazole-4-carboxylic acid scaffold represents a strategic "privileged structure" in medicinal chemistry. By replacing the pyridine ring of Niacin (Nicotinic Acid) with a pyrazole core and adding an N1-benzyl substituent (such as the 4-nitro-benzyl group), researchers aim to maintain the potent anti-lipolytic efficacy of Niacin while eliminating its dose-limiting side effect: cutaneous flushing.
-
Primary Target: GPR109A (HCAR2) – A Gi-coupled GPCR expressed in adipocytes and immune cells.
-
Mechanism: Inhibition of adenylyl cyclase
Reduced cAMP Inhibition of Hormone-Sensitive Lipase (HSL) Reduced plasma Free Fatty Acids (FFA). -
Key Advantage: Unlike Niacin, specific pyrazole analogs can be designed to be "biased agonists," activating the anti-lipolytic G-protein pathway while avoiding the
-arrestin pathway responsible for flushing (prostaglandin release).
Mechanistic Basis: GPR109A Signaling
The efficacy of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid relies on its ability to bind the orthosteric site of GPR109A. The diagram below illustrates the divergent signaling pathways that differentiate these analogs from Niacin.
Caption: Signal transduction pathway of GPR109A agonists.[1][2][3] The therapeutic goal is to maximize the Gi-mediated anti-lipolytic pathway (green) while minimizing the
Comparative Analysis: Pyrazole Analogs vs. Standards
The following table compares the pharmacological profile of the pyrazole-4-carboxylic acid class against the standard-of-care (Niacin) and other reference agonists.
| Feature | Niacin (Nicotinic Acid) | 1-(4-Nitro-benzyl)-1H-pyrazole-4-COOH (Analog) | MK-6892 (Full Agonist Ref) |
| Primary Target | GPR109A (Full Agonist) | GPR109A (Partial/Full Agonist) | GPR109A (Full Agonist) |
| Chemical Core | Pyridine-3-carboxylic acid | Pyrazole-4-carboxylic acid | Pyrazole-3-carboxylic acid |
| EC50 (cAMP) | ~50–100 nM | ~40–150 nM (Predicted*) | ~10 nM |
| Lipolysis Inhibition | High (>90%) | High (>80%) | High (>90%) |
| Flushing Effect | Severe (Prostaglandin mediated) | Reduced / Absent (Structure dependent) | Moderate |
| Metabolic Stability | Rapid clearance | Enhanced by benzyl substitution | High |
| Key Substituent | None | 4-Nitro-benzyl (Electronic probe) | Bi-aryl / Heteroaryl |
*Note: EC50 values are estimated based on SAR data for N1-benzyl-pyrazole-4-carboxylic acids (Imbriglio et al., Bioorg. Med. Chem. Lett. 2010).[4]
Experimental Protocols (In Vivo)
To validate the efficacy of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid, the following self-validating protocols are recommended. These assays measure the primary endpoint (FFA reduction) and the safety endpoint (flushing).
Protocol A: Acute Reduction of Free Fatty Acids (FFA) in Mice
Objective: Determine the compound's ability to inhibit lipolysis in vivo.
-
Animal Model: Male C57BL/6 mice (8–10 weeks old), fasted for 12–16 hours (overnight) to elevate baseline FFA levels.
-
Formulation: Dissolve the test compound in 0.5% methylcellulose/0.02% SDS or PEG400/Water (20:80) vehicle.
-
Dosing: Administer compound via oral gavage (PO) at doses of 1, 3, 10, and 30 mg/kg . Include a Vehicle control and Niacin (30 mg/kg) as a positive control.
-
Blood Collection:
-
Time points: 0.5, 1, 2, and 4 hours post-dose.
-
Method: Tail vein bleed or retro-orbital sinus (under isoflurane anesthesia).
-
Collect into EDTA-coated tubes to prevent coagulation.
-
-
Analysis:
-
Isolate plasma by centrifugation (2000 x g, 10 min, 4°C).
-
Quantify NEFA (Non-Esterified Fatty Acids) using a colorimetric enzymatic assay (e.g., Wako NEFA-HR(2) kit).
-
-
Validation Criteria: A significant reduction (>40%) in plasma FFA compared to vehicle indicates GPR109A agonism.
Protocol B: Cutaneous Flushing Assay
Objective: Assess the vasodilation side effect profile.
-
Animal Model: Male C57BL/6 mice.
-
Preparation: Anesthetize mice with ketamine/xylazine. Maintain body temperature at 37°C using a heating pad.
-
Measurement: Use Laser Doppler Perfusion Imaging (LDPI) focused on the mouse ear.
-
Dosing: Administer the test compound (PO or IP) at a supra-therapeutic dose (e.g., 100 mg/kg).
-
Data Recording: Measure ear perfusion (blood flow) continuously for 60 minutes.
-
Quantification: Calculate the Area Under the Curve (AUC) of the perfusion change relative to baseline.
-
Interpretation: Minimal change in ear perfusion compared to Niacin (which causes a massive spike) indicates a "flush-free" profile.
Secondary Indication: Plasma Kallikrein Inhibition
It is critical to note that if the carboxylic acid is converted to an amide (specifically 4-carbamimidoyl-benzylamide), the scaffold transforms into a potent Plasma Kallikrein Inhibitor (e.g., ASP-440 ).
-
Relevance: The 1-benzyl-1H-pyrazole-4-carboxylic acid core is the precursor for these inhibitors.
-
Application: Treatment of Diabetic Macular Edema (DME) and Hereditary Angioedema (HAE).
-
In Vivo Efficacy: In rat models, these analogs inhibit retinal vascular permeability (RVP) induced by angiotensin II or diabetic conditions.
Workflow for Differentiation:
Caption: Pharmacological divergence of the scaffold based on functional group modification.
References
-
Imbriglio, J. E., et al. (2010).[4] "GPR109a agonists.[4][5] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a."[4] Bioorganic & Medicinal Chemistry Letters. Link
- Key Source for: SAR of N1-benzyl-pyrazole-4-carboxylic acids as GPR109A agonists.
-
Shen, H. C., et al. (2008).[5] "Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A."[5] Bioorganic & Medicinal Chemistry Letters. Link
- Key Source for: Structural evolution of pyrazole-based GPR109A agonists.
-
Bird, J. E., et al. (2012). "Plasma kallikrein mediates angiotensin II-induced vascular permeability in the retina." Hypertension.[6] Link
-
Key Source for: Efficacy of 1-benzyl-1H-pyrazole-4-carboxylic acid derivatives (ASP-440) in retinal vascular models.[7]
-
-
Song, J. H., et al. (2015). "Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A." Archives of Pharmacal Research. Link
- Key Source for: Non-acidic pyrazole scaffolds and biased signaling.
-
PubChem Compound Summary. "1-Benzyl-1H-pyrazole-4-carboxylic acid" (CID 6483876). Link
-
Key Source for: Chemical structure and property verification.[8]
-
Sources
- 1. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Kallikrein Contributes to Intracerebral Hemorrhage and Hypertension in Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetic Microvascular Disease: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. Our approach moves beyond simple checklists to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Analysis: Understanding the "Why" Behind the Precautions
To establish the correct personal protective equipment (PPE), we must first deconstruct the molecule to anticipate its reactivity and toxicity. The structure of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid presents three key functional groups, each contributing to its overall hazard profile:
-
Aromatic Nitro Group: The presence of the 4-nitrobenzyl moiety is a primary safety concern. Aromatic nitro compounds are known for their potential toxicity.[1] A safety data sheet for the closely related analog, 1-(4-Nitrobenzyl)-1H-pyrazole, classifies it as harmful if swallowed or inhaled (Acute Toxicity, Category 4).[2] Such compounds can also pose systemic health risks.[1]
-
Pyrazole Ring: This heterocyclic aromatic ring is a common scaffold in pharmaceuticals. However, pyrazole derivatives themselves can cause skin, eye, and respiratory irritation.[3][4]
-
Carboxylic Acid: The carboxylic acid group imparts acidic properties, contributing to the compound's classification as a skin and eye irritant.[5] Safety data for analogous pyrazole-carboxylic acids confirms they cause skin irritation (Category 2) and serious eye irritation (Category 2/2A).[2][3][4][6]
Based on this analysis and data from closely related structures, 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid should be handled as a substance that is harmful if swallowed or inhaled, and causes significant skin, eye, and respiratory tract irritation .[2]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic process that adapts to the experimental context. The following table outlines the minimum required PPE, with escalations for higher-risk procedures.
| Body Part | Minimum PPE (Handling <1g Solid) | Escalated PPE (Solutions, >1g, or Dust/Aerosol Risk) | Rationale & Governing Standard |
| Eyes/Face | Chemical safety goggles | Chemical safety goggles AND a full-face shield | Protects against accidental splashes and airborne particles. The compound causes serious eye irritation.[2][6] All eye protection must meet ANSI Z87.1 standards.[7] |
| Hands | Nitrile gloves (single pair) | Nitrile gloves (double-gloved) or heavier-duty chemical-resistant gloves | Prevents skin contact, as the compound is a known skin irritant.[2] Always inspect gloves before use and use proper removal technique to avoid contamination.[2][3] |
| Body | Fully-buttoned laboratory coat | Chemical-resistant apron over a laboratory coat | Provides a barrier against spills and contamination.[7] A complete suit may be necessary for large-scale operations.[2] |
| Respiratory | Not required if handled in a certified chemical fume hood | Air-purifying respirator with P95/P100 particle filters | Required if there is a risk of generating dust or aerosols outside of a fume hood.[3][8] The compound is harmful if inhaled and may cause respiratory irritation.[2] |
| Feet | Closed-toe, non-porous shoes | Closed-toe, non-porous shoes | Protects against spills and falling objects.[7] |
Operational Workflow and PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
